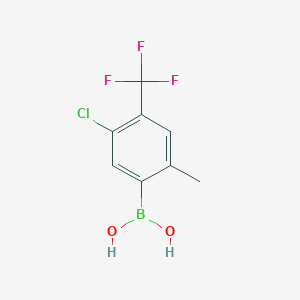

5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)7(10)3-6(4)9(14)15/h2-3,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXOOBHBVKOORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674542 | |

| Record name | [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-33-8 | |

| Record name | B-[5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid synthesis

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Chemistry

In the landscape of contemporary organic synthesis and drug development, arylboronic acids stand as indispensable building blocks. Their prominence is largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2][3] This guide focuses on a particularly valuable, yet structurally complex, member of this class: This compound .

The strategic value of this molecule is embedded in its unique substitution pattern. The trifluoromethyl (CF₃) group is a highly sought-after moiety in medicinal chemistry, known to significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4][5] The presence of the chloro and methyl substituents provides additional points for synthetic diversification and fine-tuning of steric and electronic properties, making this reagent a powerful tool for constructing sophisticated molecular architectures in pharmaceuticals and advanced materials.[2][4]

This document provides a comprehensive overview of a robust synthetic strategy, grounded in established chemical principles. We will delve into the mechanistic rationale behind procedural choices, present a detailed experimental protocol, and address critical aspects of characterization, safety, and troubleshooting to empower researchers in their synthetic endeavors.

Part 1: A Survey of Synthetic Strategies and Rationale for Route Selection

The synthesis of arylboronic acids can be approached through several established methodologies. The selection of an optimal route is dictated by the substitution pattern of the target arene, functional group tolerance, and reagent availability.

-

Miyaura Borylation: This palladium-catalyzed cross-coupling of an aryl halide with a diboron ester is a widely used and powerful technique.[6][7][8] However, it requires a suitable aryl halide precursor and can sometimes be complicated by competing Suzuki coupling side reactions.[9]

-

Grignard/Organolithium Borylation: The reaction of a pre-formed organometallic reagent (Grignard or organolithium) with a borate ester is a classic and effective method.[8][10] Its primary limitation is the low tolerance for electrophilic functional groups (e.g., esters, nitriles) that are incompatible with the highly reactive organometallic intermediate.

-

Directed ortho-Metalation (DoM): This strategy involves the use of a directing group on the aromatic ring to achieve regioselective deprotonation (lithiation) at an adjacent ortho position. The resulting aryllithium intermediate is then trapped with a boron electrophile.[11][12] This method offers excellent regiocontrol and is compatible with a broader range of functional groups under cryogenic conditions.

Route Selection: For the synthesis of this compound, a directed ortho-metalation approach starting from 4-chloro-1-methyl-2-(trifluoromethyl)benzene is the most logical and efficient strategy. The electron-withdrawing nature of the trifluoromethyl group acidifies the protons on the aromatic ring, and while there is no single powerful directing group, the combination of substituents favors lithiation at the C5 position. This route provides a direct and regioselective pathway to the target molecule.

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis via lithiation-borylation.

Part 2: Detailed Experimental Protocol

This protocol is based on well-established procedures for lithiation-borylation reactions.[11][13][14] All operations involving air- or moisture-sensitive reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques.

Table 1: Reagents and Reaction Parameters

| Reagent/Parameter | Role / Purpose | Typical Quantity (Molar Eq.) | Critical Considerations |

| 4-Chloro-1-methyl-2-(trifluoromethyl)benzene | Starting Material | 1.0 | Must be anhydrous. |

| Anhydrous Tetrahydrofuran (THF) | Solvent | - | Distilled from Na/benzophenone. |

| n-Butyllithium (n-BuLi) | Lithiating Agent | 1.1 - 1.3 | Pyrophoric; titrate before use for accurate concentration. |

| Triisopropyl Borate | Boron Electrophile | 1.2 - 1.5 | Must be anhydrous; add slowly to control exotherm. |

| Hydrochloric Acid (e.g., 2M aq.) | Hydrolysis/Neutralization | - | Used during work-up to hydrolyze the boronate ester. |

| Temperature | Reaction Control | -78 °C (Dry ice/acetone bath) | Crucial for stability of the aryllithium intermediate. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-chloro-1-methyl-2-(trifluoromethyl)benzene (1.0 eq.).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

Slowly add n-butyllithium (1.1 eq., e.g., 2.5 M in hexanes) dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be accompanied by a color change.

-

-

Borylation (Electrophilic Quench):

-

In a single, rapid portion, add triisopropyl borate (1.3 eq.) to the reaction mixture via syringe. A slight exotherm may be observed.

-

Continue stirring the reaction at -78 °C for an additional hour.

-

After one hour, remove the cooling bath and allow the reaction to warm slowly to room temperature over 2-3 hours.

-

-

Work-up and Hydrolysis:

-

Once at room temperature, cautiously quench the reaction by pouring it into a beaker containing 2 M hydrochloric acid (HCl) cooled in an ice bath.

-

Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

-

Purification:

-

The crude product often contains the desired boronic acid along with its trimeric anhydride, the boroxine. Both forms are generally effective in subsequent Suzuki couplings.[9]

-

Recrystallization: A common and effective method is recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate or toluene.[15]

-

Acid-Base Extraction: For more rigorous purification, the crude material can be dissolved in diethyl ether and extracted with a mild aqueous base (e.g., 1 M NaOH). The boronic acid forms a water-soluble boronate salt. The aqueous layer is then separated, cooled in an ice bath, and re-acidified with HCl to precipitate the pure boronic acid, which can be collected by filtration.[15][16]

-

Part 3: Analytical Characterization

Unambiguous characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic and spectrometric methods should be employed.[17][18]

Table 2: Expected Analytical Data

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons appearing as distinct singlets or doublets in the 7-8 ppm range. A singlet for the methyl (CH₃) protons around 2.5 ppm. A broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to the aromatic carbons, with the carbon attached to boron showing characteristic broadening. A quartet for the CF₃ carbon due to C-F coupling. A signal for the methyl carbon. |

| ¹⁹F NMR | Chemical Shift (δ) | A singlet corresponding to the CF₃ group. |

| ¹¹B NMR | Chemical Shift (δ) | A broad signal typically in the range of 28-34 ppm, characteristic of an arylboronic acid. |

| HRMS (ESI) | m/z | Calculation of the exact mass of the molecular ion [M-H]⁻ or other relevant adducts to confirm the elemental composition.[19][20] |

| HPLC | Purity | A single major peak indicating the purity of the compound, typically >98%. |

Part 4: Safety, Handling, and Troubleshooting

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[21][22]

-

n-Butyllithium: This reagent is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere. All glassware must be rigorously dried.

-

Solvents: Tetrahydrofuran and other organic solvents are flammable. Ensure all operations are performed in a certified chemical fume hood, away from ignition sources.

-

Boron Compounds: Boronic acids and their precursors can be irritants to the skin, eyes, and respiratory tract.[23][24] Avoid creating dust and handle in a well-ventilated area.[23]

-

Waste Disposal: Quench reactive reagents carefully before disposal. Segregate halogenated and non-halogenated organic waste. Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Reaction temperature too high. | 1. Titrate n-BuLi before use. 2. Ensure all equipment is flame-dried and solvents are anhydrous. 3. Maintain strict temperature control at -78 °C during lithiation. |

| Significant Starting Material Recovered | 1. Incomplete lithiation. 2. Insufficient reaction time. | 1. Use a slight excess of n-BuLi (1.1-1.3 eq.). 2. Increase the stirring time for the lithiation step. |

| Presence of Deboronated Byproduct | The aryllithium intermediate was quenched by a proton source (e.g., moisture) before the addition of the borate ester. | Ensure anhydrous conditions are maintained throughout the process. Add the borate ester promptly after the lithiation period. |

| Difficulty in Purification | Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to form boroxines.[25][26] | Prioritize recrystallization or acid-base extraction for purification.[15][16] If chromatography is necessary, consider using neutral alumina or silica gel treated with boric acid.[15][26] |

References

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

- Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703.

-

Borates Today. (2021). Boronic Acid. Retrieved from [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH. Retrieved from [Link]

- American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. Retrieved from [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

- Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94.

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]

-

KingProlly. (2025). What safety precautions are needed when handling boron trioxide?. Retrieved from [Link]

-

ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

-

ResearchGate. (2025). Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. Retrieved from [Link]

- Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001).

-

MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

-

KingProlly. (2025). What precautions are needed when handling boron III oxide?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

- Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 80(14), 3611–3615.

-

SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

-

University of Bristol. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

AI Product Assistant. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis | Request PDF. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boronic Acid | Borates Today [borates.today]

- 9. 붕산 및 유도체 [sigmaaldrich.com]

- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. leapchem.com [leapchem.com]

- 22. king-boron.com [king-boron.com]

- 23. Boron - ESPI Metals [espimetals.com]

- 24. king-boron.com [king-boron.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

physicochemical properties of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic Acid

Introduction

This compound, bearing the CAS Number 1072946-33-8, is a highly functionalized organoboron compound.[1][2] Its unique substitution pattern—featuring an electron-donating methyl group, and two powerful electron-withdrawing groups (chloro and trifluoromethyl)—positions it as a valuable and reactive building block in modern organic synthesis. Arylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[3][4]

The trifluoromethyl group, in particular, is a prized substituent in drug discovery, often enhancing metabolic stability and modulating pharmacokinetic properties like lipophilicity and binding affinity.[5] The precise arrangement of substituents on this specific phenylboronic acid creates a unique electronic and steric profile that dictates its reactivity, stability, and handling requirements.

This guide provides a comprehensive overview of the core . Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet. It offers insights into the structural rationale behind the compound's expected properties and provides detailed, field-proven protocols for their experimental determination and validation.

Section 1: Molecular Structure and Core Physical Properties

The fundamental identity of a chemical reagent begins with its structure and basic physical attributes. These properties are the primary determinants of its storage, handling, and initial process screening.

Chemical Identity

The structure of this compound is depicted below. The interplay between the ortho-methyl, meta-chloro, and para-trifluoromethyl groups relative to the boronic acid moiety is critical to its chemical behavior.

Caption: Chemical structure of the title compound.

Core Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be tabulated based on available supplier information and computational predictions.

| Property | Value / Expected Characteristic | Source |

| CAS Number | 1072946-33-8 | [1] |

| Molecular Formula | C₈H₇BClF₃O₂ | |

| Molecular Weight | 238.40 g/mol | [1][2] |

| Physical State | White to off-white solid | (Expected) |

| Melting Point | Not specified. Expected to be a crystalline solid with a defined melting point, likely >100 °C by comparison to analogs like 2-(Trifluoromethyl)phenylboronic acid (111-114 °C).[6] | N/A |

| InChI Key | WIXOOBHBVKOORA-UHFFFAOYSA-N | [1] |

Section 2: Acidity and Solution Behavior (pKa)

Boronic acids are not Brønsted acids but Lewis acids. The boron atom, with its vacant p-orbital, accepts a hydroxide ion from water to form a tetrahedral boronate species. The equilibrium of this reaction defines the compound's pKa.

Caption: Lewis acidic equilibrium of a generic arylboronic acid.

Influence of Substituents on pKa

The pKa of a phenylboronic acid is highly sensitive to the electronic effects of its ring substituents.

-

Electron-Withdrawing Groups (EWGs): The chloro and trifluoromethyl groups are potent EWGs. They inductively pull electron density from the aromatic ring, making the boron center more electron-deficient and thus a stronger Lewis acid. This stabilization of the resulting negative charge on the boronate anion leads to a lower pKa (stronger acidity).

-

Electron-Donating Groups (EDGs): The methyl group is a weak EDG, pushing electron density into the ring and slightly decreasing Lewis acidity, which would raise the pKa.

Given the presence of two strong EWGs, the pKa of this compound is expected to be significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[7] For comparison, phenylboronic acids with other strong EWGs have reported pKa values in the range of 7.2-7.9.[8] This enhanced acidity is a critical parameter, as it influences reactivity in cross-coupling reactions and the optimal pH for applications like carbohydrate sensing.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for experimentally determining the pKa.

Objective: To measure the pKa by monitoring the pH of a solution during titration with a strong base.

Materials:

-

This compound

-

Standardized 0.1 M NaOH solution

-

Deionized water, boiled to remove CO₂

-

Methanol or DMSO (co-solvent if needed for solubility)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

25 mL burette

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of the boronic acid and dissolve it in 50 mL of deionized water. If solubility is low, use a known mixture of water and an organic co-solvent (e.g., 50:50 water:methanol).

-

Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing 0.1 M NaOH over the beaker.

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Add the NaOH solution in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point, observing the characteristic sigmoidal curve of a titration.

-

Analysis:

-

Plot the collected data as pH versus volume of NaOH added to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (or the center of the inflection).

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2). This is because at this point, the concentrations of the neutral boronic acid and the anionic boronate are equal.

-

Section 3: Spectroscopic and Structural Characterization

Full characterization relies on a suite of spectroscopic techniques to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl protons. The chemical shifts and coupling patterns will be influenced by the surrounding substituents. The B(OH)₂ protons are often broad and may exchange with solvent, sometimes not being observed.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the electron-withdrawing F and Cl atoms will be shifted downfield.

-

¹⁹F NMR: This is a crucial experiment for any fluorinated compound. A single, sharp signal is expected for the -CF₃ group. Its chemical shift provides confirmation of the electronic environment.

-

¹¹B NMR: The boron NMR spectrum gives direct information about the state of the boron atom. A broad signal around 20-30 ppm is typical for a trigonal (sp²) boronic acid, while a sharper signal around 5-10 ppm indicates a tetrahedral (sp³) boronate species.[8]

Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution NMR spectra for structural confirmation.

Materials:

-

The boronic acid sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Acetone-d₆ is often a good choice for substituted phenylboronic acids.[7]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

-

Acquire a ¹⁹F spectrum. If possible, perform a ¹⁹F{¹H} decoupled experiment for a sharper signal.

-

Acquire an ¹¹B spectrum.

-

-

Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign peaks to the corresponding protons based on their chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on chemical shifts and comparison with predicted values or related structures.

Section 4: Stability and Degradation Pathways

The utility of boronic acids in synthesis is often tempered by their stability, particularly their susceptibility to protodeboronation.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction in Suzuki-Miyaura couplings and can significantly lower yields.[9] The stability of the C-B bond is influenced by pH, temperature, and the electronic nature of the aryl ring. Highly electron-deficient arylboronic acids, such as the title compound, can be more susceptible to this degradation pathway under certain conditions.[9]

Workflow: HPLC-Based Stability Study

This workflow outlines a method to assess the stability of the boronic acid under conditions relevant to its intended use.

Caption: Workflow for assessing the stability of a boronic acid.

Objective: To quantify the rate of degradation of the boronic acid over time under various conditions.

Materials:

-

The boronic acid sample

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN) and water (HPLC grade)

-

Buffers of various pH values

-

Thermostated incubator or water bath

Procedure:

-

Method Development: Develop an HPLC method capable of separating the parent boronic acid from its potential protodeboronated product (5-Chloro-2-methyl-4-(trifluoromethyl)benzene) and any other impurities. A typical starting point is a C18 column with a gradient elution of water and acetonitrile.

-

Stock Solution: Prepare a concentrated stock solution of the boronic acid in acetonitrile.

-

Test Conditions: In separate vials, dilute the stock solution into various aqueous buffer systems (e.g., pH 4, pH 7, pH 10) to a final concentration of ~0.1 mg/mL. Prepare sets for different temperatures (e.g., room temperature, 50 °C, 70 °C).

-

Time-Zero Analysis: Immediately after preparation, inject an aliquot from each vial into the HPLC to get the initial (T=0) peak area of the parent compound.

-

Incubation and Sampling: Place the vials in their respective temperature-controlled environments. At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.

-

Data Analysis: For each condition, plot the percentage of the remaining parent boronic acid (based on peak area relative to T=0) against time. This allows for the calculation of degradation kinetics and provides a clear picture of the compound's stability profile.

Conclusion

This compound is a sophisticated synthetic intermediate whose physicochemical properties are dictated by a complex interplay of substituent effects. Its enhanced Lewis acidity, a direct result of its electron-withdrawing groups, is a key feature influencing its reactivity. While specific experimental values for properties like melting point and solubility require dedicated measurement, the analytical protocols detailed in this guide provide a clear and robust framework for their determination. A thorough understanding and characterization of its stability, particularly against protodeboronation, are critical for its successful application in developing novel pharmaceuticals and advanced materials.

References

-

Wilson, A. L., et al. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC PubMed Central. Available at: [Link]

-

Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry. Available at: [Link]

-

Yatsimirsky, A. K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]

-

Xiong, H., et al. (2021). Mechanistic studies. a) Structural stability assessment of aryl boronic.... ResearchGate. Available at: [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

-

Ataman Kimya. (n.d.). (ACETYLOXY)BENZENE. escom-chemie.com. Available at: [Link]

-

Ataman Kimya. (n.d.). PHENYLACETIC ACID. atamankimya.com. Available at: [Link]

-

Ataman Kimya. (n.d.). ACETYLPHENOL. atamankimya.com. Available at: [Link]

-

Ataman Kimya. (n.d.). ACETOXYBENZENE. atamankimya.com. Available at: [Link]

-

Globe Thesis. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. globethesis.com. Available at: [Link]

-

Ataman Kimya. (n.d.). PHÉNYL ACÉTATE. atamankimya.com. Available at: [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. georganics.sk. Available at: [Link]

-

Ataman Kimya. (n.d.). PHÉNYLACÉTATE. atamankimya.com. Available at: [Link]

-

MDPI. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. mdpi.com. Available at: [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids. patents.google.com.

-

Gierczyk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-2-(trifluoromethyl)phenylboronic acid. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

PubChem. (n.d.). (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

Cheméo. (n.d.). Azoxystrobin (CAS 131860-33-8) - Chemical & Physical Properties. chemeo.com. Available at: [Link]

-

PubChem. (n.d.). Azoxystrobin. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID. indofinechemical.com. Available at: [Link]

-

ChemTik. (n.d.). 2-methyl-5-trifluoromethyl-phenylboronic acid. chemtik.com. Available at: [Link]

-

Chemsrc. (n.d.). 5-chloro-2-methyl-4-nitro-benzothiazole. chemsrc.com. Available at: [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. Fluorinated Compounds | CymitQuimica [cymitquimica.com]

- 3. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 2-(三氟甲基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid CAS number 1072946-33-8

An In-depth Technical Guide to 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a specialized organoboron compound that serves as a critical building block in organic synthesis. While detailed academic literature for this specific molecule is not abundant, its structure—featuring a trifluoromethyl group, a chlorine atom, and a methyl group on a phenylboronic acid—positions it as a highly valuable reagent. Phenylboronic acids are cornerstones of modern synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1][2]

The substituents on this particular ring impart unique properties. The trifluoromethyl (-CF3) group is of significant interest in medicinal chemistry as it can enhance key drug properties such as lipophilicity, metabolic stability, and binding affinity.[2] The chloro and methyl groups provide additional handles for synthetic modification and influence the electronic properties and steric environment of the molecule, allowing for fine-tuning of reactivity and the properties of the final products. This guide provides a technical overview based on the well-established chemistry of analogous arylboronic acids, offering insights into its properties, synthesis, and application.

Physicochemical and Structural Properties

The precise physical properties of this compound are not extensively documented in peer-reviewed literature. However, based on data from chemical suppliers and analogous compounds, we can compile its core characteristics.

| Property | Value | Source |

| CAS Number | 1072946-33-8 | [3] |

| Molecular Formula | C8H7BCl F3O2 | Derived |

| Molecular Weight | 238.40 g/mol | Derived |

| Appearance | White to off-white solid (Expected) | Analogy |

| Solubility | Soluble in methanol and other polar organic solvents (Expected) | |

| Storage | 2-8°C under inert gas is recommended for stability.[1] Boronic acids can be air and moisture sensitive.[4] | Analogy |

Proposed Synthesis Pathway

The synthesis of arylboronic acids typically proceeds via the reaction of an organometallic intermediate (derived from the corresponding aryl halide) with a borate ester, followed by acidic hydrolysis. A plausible and common route to this compound would start from 1-bromo-5-chloro-2-methyl-4-(trifluoromethyl)benzene.

The general workflow is as follows:

-

Metal-Halogen Exchange: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium, at low temperature (-78 °C) to form an aryllithium intermediate.

-

Borylation: The highly reactive aryllithium species is then quenched by adding a trialkyl borate, like trimethyl borate or triisopropyl borate.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield the final boronic acid product.

Caption: Proposed synthesis workflow for the target boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The premier application for this reagent is the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[1][2][5] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) using a palladium catalyst and a base.

Causality in Protocol Design

A successful Suzuki coupling relies on the careful orchestration of several components, each with a specific function within the catalytic cycle.

-

Palladium Catalyst: The engine of the reaction. A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh3)4) or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)2) with the addition of phosphine ligands.

-

Ligand: Phosphine ligands (e.g., PPh3, PCy3) stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity.[6] The choice of ligand can be critical for coupling challenging substrates.

-

Base: The base is essential for activating the boronic acid.[5][6] It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step. Common bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and cesium carbonate (Cs2CO3).

-

Solvent: A solvent system that can dissolve both the organic reactants and the inorganic base is needed. Often, a mixture of an organic solvent (like toluene, dioxane, or DMF) and water is used.

Representative Experimental Protocol: Coupling with 4-Iodoanisole

This protocol describes a representative Suzuki-Miyaura reaction to synthesize 5-Chloro-2-methyl-4'-(methoxy)-4-(trifluoromethyl)-1,1'-biphenyl.

Materials:

-

This compound (1.0 eq)

-

4-Iodoanisole (1.1 eq)

-

Palladium(II) Acetate [Pd(OAc)2] (0.02 eq)

-

Triphenylphosphine [PPh3] (0.04 eq)

-

Potassium Carbonate (K2CO3) (2.5 eq)

-

Toluene (Solvent)

-

Water (Solvent)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-iodoanisole, Pd(OAc)2, PPh3, and K2CO3.

-

Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Under the inert atmosphere, add toluene and water (e.g., in a 4:1 ratio by volume). The mixture should be a biphasic suspension.

-

Heating: Immerse the flask in a preheated oil bath at 90-100 °C.

-

Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure biaryl product.

Caption: Step-by-step workflow for a typical Suzuki coupling.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (4-iodoanisole), forming a Pd(II) complex.[7]

-

Transmetalation: The base activates the boronic acid to form a boronate. This species then transfers its aryl group (the 5-chloro-2-methyl-4-(trifluoromethyl)phenyl group) to the palladium center, displacing the halide. This is the key C-C bond-forming precursor step.[7]

-

Reductive Elimination: The two aryl groups on the palladium complex rearrange and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Sources

- 1. (5-Chloro-2-(trifluoromethyl)phenyl)boronic acid [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. atamankimya.com [atamankimya.com]

- 4. fishersci.com [fishersci.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

A Definitive Guide to the Structural Elucidaion of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic Acid

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow, grounded in the principles of scientific integrity and causality. Each analytical step is presented not merely as a procedure, but as a critical component of a self-validating system for unambiguous structural confirmation.

Introduction: The Imperative for Rigorous Characterization

The precise molecular architecture of a synthetic building block like this compound dictates its reactivity, pharmacokinetic properties, and ultimately, its utility in the synthesis of novel chemical entities. Ambiguity in its structure can lead to unforeseen side reactions, compromised purity of the final compound, and significant delays in development timelines. This guide, therefore, presents a multi-faceted analytical approach, leveraging a suite of spectroscopic and spectrometric techniques to provide an unassailable confirmation of its identity and purity.

The Strategic Analytical Workflow: A Multi-Technique Approach

Caption: A logical workflow for the comprehensive structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a multi-nuclear approach is essential.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H (H-3) | ~7.8 - 8.2 | Singlet (or narrow doublet) | - |

| Aromatic-H (H-6) | ~7.4 - 7.8 | Singlet (or narrow doublet) | - |

| Methyl (-CH₃) | ~2.3 - 2.6 | Singlet | - |

| Boronic Acid (-B(OH)₂) | Broad singlet, variable | Singlet (broad) | - |

Rationale: The electron-withdrawing effects of the trifluoromethyl and chloro groups will deshield the aromatic protons, shifting them downfield. The methyl group protons will appear as a singlet in the typical alkyl region. The boronic acid protons are exchangeable and often appear as a broad singlet, the position of which is concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-B | ~130 - 140 | Singlet |

| C-Cl | ~135 - 145 | Singlet |

| C-CF₃ | ~125 - 135 | Quartet |

| C-CH₃ | ~138 - 148 | Singlet |

| Aromatic C-H | ~120 - 140 | Singlet |

| -CH₃ | ~18 - 25 | Singlet |

| -CF₃ | ~120 - 130 | Quartet |

Rationale: The carbon attached to the boron will be deshielded. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will have distinct chemical shifts based on their substitution pattern.

¹⁹F and ¹¹B NMR Spectroscopy: Probing the Heteroatoms

-

¹⁹F NMR: A singlet is expected for the -CF₃ group, with a chemical shift characteristic of trifluoromethyl groups attached to an aromatic ring.[1][2][3][4] This provides unambiguous confirmation of the presence of this functional group.

-

¹¹B NMR: The chemical shift of the boron atom is highly sensitive to its coordination state. For the trigonal planar sp²-hybridized boronic acid, a single, relatively broad resonance is expected in the range of δ 28-32 ppm.[1][5][6][7][8] This distinguishes it from the tetracoordinate sp³-hybridized boronate esters that might form in the presence of diols.[6][7][8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F and ¹¹B NMR Acquisition: Acquire standard one-dimensional spectra for these nuclei.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and, by extension, the elemental formula of the compound.

Expected Mass Spectrometric Data

-

Molecular Formula: C₈H₇BClF₃O₂

-

Exact Mass: 254.0129

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[9][10] Due to the acidic nature of the boronic acid, negative ion mode is often preferred, which would yield an intense [M-H]⁻ ion.[9]

-

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak, with a signal at M and another at M+2 with roughly one-third the intensity. The presence of boron (¹⁰B and ¹¹B) will also contribute to the isotopic distribution.

Boronic acids have a tendency to undergo dehydration to form cyclic trimers (boroxines), which may be observed in the mass spectrum, particularly with harsher ionization techniques.[11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via an ultra-high-performance liquid chromatography (UPLC) system.[9][10] Acquire data in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Boronic Acid) | 3200 - 3600 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| B-O | 1310 - 1380 | Asymmetric Stretching |

| C-F (in CF₃) | 1100 - 1300 (strong) | Stretching |

| C-Cl | 700 - 850 | Stretching |

Rationale: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid hydroxyl groups.[13][14] The strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching of the trifluoromethyl group. The B-O stretching frequency is a key indicator of the boronic acid moiety.[15][16]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single Crystal X-Ray Diffraction: The Definitive Structure

For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. Phenylboronic acids often form hydrogen-bonded dimers in the solid state.[1]

Experimental Protocol: Single Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[17]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a critical step in its application in research and development. By employing a multi-technique approach as outlined in this guide, a scientist can build a comprehensive and self-validating data package. The convergence of data from NMR, MS, and FT-IR, ideally culminating in a definitive single-crystal X-ray structure, provides the highest level of confidence in the identity, purity, and three-dimensional architecture of this important synthetic intermediate. This rigorous approach ensures the reliability of subsequent synthetic transformations and the integrity of the final products.

References

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. [Link]

-

Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]

-

11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC - NIH. [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. [Link]

-

Carbon-13 nuclear magnetic resonance studies of organoboranes. Relative importance of mesomeric boron-carbon .pi.-bonding forms in alkenyl- and alkynylboranes. The Journal of Organic Chemistry. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]

-

Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]

-

¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). ResearchGate. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

1 H, 11 B and 19 F NMR chemical shifts of the title compound in various solvents. ResearchGate. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Influence of fluorine substituents on the NMR properties of phenylboronic acids. Sci-Hub. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC - PubMed Central. [Link]

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]

-

Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search. [Link]

-

Structure-based approach for identification of novel phenylboronic acids as serine-β-lactamase inhibitors. PubMed. [Link]

Sources

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Influence of fluorine substituents on the NMR properties of phenylboronic acids / Magnetic Resonance in Chemistry, 2014 [sci-hub.box]

- 4. rsc.org [rsc.org]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic Acid: A Keystone Building Block for Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid, a specialized organoboron compound. We will delve into its fundamental physicochemical properties, explore its synthesis, and illuminate its critical role as a versatile building block in contemporary organic synthesis, with a particular focus on its applications in pharmaceutical research and development.

Core Molecular Attributes

This compound is a polysubstituted aromatic compound featuring a boronic acid moiety, making it a key participant in palladium-catalyzed cross-coupling reactions. The presence of chloro, methyl, and trifluoromethyl groups on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting molecules.

Molecular Formula and Weight

The chemical structure of this compound dictates its molecular formula and weight. Based on its constituent atoms—a phenyl ring substituted with one chlorine atom, one methyl group, one trifluoromethyl group, and a boronic acid group—the molecular characteristics are as follows:

| Attribute | Value |

| Molecular Formula | C₈H₇BClF₃O₂ |

| Molecular Weight | 238.40 g/mol |

Note: While a specific CAS number for this particular isomer is not widely cataloged, its corresponding pinacol ester, this compound, pinacol ester, is documented under CAS number 1073353-97-5, confirming the synthesis and accessibility of this substitution pattern.[1]

Structural Significance in Synthesis

The strategic placement of the substituents on the phenyl ring is pivotal to the utility of this molecule. The ortho-methyl group can sterically influence the adjacent boronic acid, potentially affecting reaction kinetics and selectivity in coupling reactions.[2] The electron-withdrawing trifluoromethyl group significantly impacts the electronic nature of the aromatic ring, which can be advantageous in various chemical transformations. In the context of medicinal chemistry, the trifluoromethyl group is a highly valued substituent known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4]

Synthesis of Substituted Phenylboronic Acids

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

A generalized synthetic pathway for a substituted phenylboronic acid is outlined below:

Caption: Generalized synthesis of arylboronic acids.

For the specific synthesis of this compound, the starting material would be 1-bromo-5-chloro-2-methyl-4-(trifluoromethyl)benzene. This precursor would be converted to the corresponding Grignard reagent, which then reacts with a trialkyl borate like trimethyl borate at low temperatures. The final step is the hydrolysis of the resulting boronate ester with an aqueous acid to yield the desired product.[5]

Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are indispensable reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[6] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[7][8]

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

In this cycle, this compound serves as the "Ar²-B(OH)₂" component. The base activates the boronic acid to form a more nucleophilic borate species, which then transfers its aryl group to the palladium(II) center during the transmetalation step.[9]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated motifs is a prevalent strategy in modern drug design. The trifluoromethyl group, in particular, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.[3] It can improve metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can aid in cell membrane permeability.

This compound is therefore a valuable building block for synthesizing novel drug candidates. Its use in Suzuki-Miyaura coupling allows for the direct introduction of the 5-chloro-2-methyl-4-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. This is particularly relevant in the development of kinase inhibitors, GPCR modulators, and other targeted therapies where precise control over the substitution pattern of aromatic rings is crucial for optimizing potency and selectivity. Phenylboronic acids themselves have also shown promise in applications such as targeted drug delivery to cancer cells, which often overexpress sialic acid residues that can interact with the boronic acid group.[10]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.

Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol) or a more advanced ligand like SPhos or XPhos

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), the phosphine ligand (0.08 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the palladium(0) active catalyst is sensitive to oxygen.

-

Solvent Addition: Add the degassed solvents, 1,4-dioxane (5 mL) and water (1 mL), via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

Self-Validation: The success of the reaction can be validated by obtaining the expected product mass in the LC-MS analysis and confirming the structure through ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

This compound stands out as a highly functionalized and valuable building block for chemical synthesis. Its unique combination of steric and electronic features, driven by the chloro, methyl, and trifluoromethyl substituents, makes it a powerful tool for creating novel molecules with tailored properties. Its primary application in Suzuki-Miyaura cross-coupling reactions underscores its importance in the rapid and efficient construction of complex organic compounds, particularly in the pursuit of new therapeutic agents in the pharmaceutical industry. The continued exploration of this and similar reagents will undoubtedly fuel further innovation in both academic and industrial research.

References

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). A new palladium(0)-catalyzed cross-coupling reaction of vinylboronates with vinyl triflates. Tetrahedron Letters, 36(47), 8657-8660*.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483*.

- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Arylboronic Acids. Journal of the American Chemical Society, 124(50), 14844-14845*.

- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702*.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Mule, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- ManojKumar, K. E., et al. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. Molbank, 2013(4), M808*.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Lima, L. M., et al. (2020).

-

ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

- Li, S., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 9, 808945*.

-

Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

- Google Patents. Process for producing phenylboronic acids and triphenylboroxines.

Sources

- 1. This compound, p… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic Acid: Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions

This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, provides a detailed synthetic protocol, and explores its application in the robust Suzuki-Miyaura cross-coupling reaction, underpinned by mechanistic insights.

Introduction: A Versatile Building Block in Modern Chemistry

This compound (CAS No. 1072946-33-8) is a substituted arylboronic acid that has gained significant traction in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the presence of multiple functional groups that modulate its reactivity and confer desirable properties on the resulting products. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the lipophilicity and metabolic stability of molecules, making it a prized feature in pharmaceutical candidates.[1] The chloro and methyl groups provide additional handles for synthetic diversification and influence the steric and electronic properties of the molecule.

This guide will serve as a practical resource for scientists, offering not just theoretical knowledge but also actionable experimental details to facilitate the use of this versatile reagent in their research endeavors.

Commercial Availability and Supplier Information

This compound and its corresponding pinacol ester derivative are commercially available from a range of suppliers, catering to various research and development needs. The choice between the boronic acid and its pinacol ester often depends on the specific reaction conditions and the desired stability of the reagent. Pinacol esters generally exhibit enhanced stability and are often easier to purify.[2]

Below is a summary of representative suppliers and the forms in which the compound is available:

| Supplier | Product Name | CAS Number | Form | Purity |

| CymitQuimica | [5-chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | 1072946-33-8 | Boronic Acid | Not specified |

| CymitQuimica | This compound, pinacol ester | 1073353-97-5 | Pinacol Ester | Not specified |

| ChemicalBook | This compound | 1072946-33-8 | Boronic Acid | Not specified |

| Boroncore | 5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester | Not specified | Pinacol Ester | Not specified |

| BLD Pharm | 2-Chloro-4-(trifluoromethyl)phenylboronic acid | 254993-59-4 | Boronic Acid | Not specified |

| Sigma-Aldrich | (5-Chloro-2-methylphenyl)boronic acid | 148839-33-2 | Boronic Acid | Not specified |

Note: Purity levels and availability are subject to change and should be confirmed with the respective suppliers.

Synthesis of this compound via Miyaura Borylation

For laboratories preferring to synthesize the title compound, the Miyaura borylation reaction offers a reliable and high-yielding route starting from the corresponding aryl halide.[3][4][5] This palladium-catalyzed reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and is tolerant of a wide range of functional groups.

The proposed synthetic pathway is as follows:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

Materials:

-

4-Chloro-1-methyl-2-(trifluoromethyl)benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Toluene, anhydrous

-

Hexane

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-Chloro-1-methyl-2-(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (1.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (approximately 0.2 M concentration relative to the aryl halide). To this suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with toluene and filter through a pad of celite to remove inorganic salts. Wash the celite pad with additional toluene.

-

Extraction: Combine the organic filtrates and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester.

-

Purification of Pinacol Ester: The crude pinacol ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Hydrolysis to Boronic Acid (Optional): To obtain the free boronic acid, the purified pinacol ester can be dissolved in a 10:1 mixture of acetone and water. Add 1 M HCl and stir at room temperature for 4-6 hours. Monitor the hydrolysis by TLC.

-

Final Purification: After hydrolysis, remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[6] this compound is an excellent coupling partner in these reactions, particularly for the synthesis of biaryl and heteroaryl structures.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations: The Role of Substituents

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by its substituents:

-

Trifluoromethyl Group: As a potent electron-withdrawing group, the CF₃ moiety increases the Lewis acidity of the boronic acid, which can facilitate the transmetalation step.[1] However, highly electron-deficient boronic acids can also be prone to protodeboronation under certain conditions.

-

Ortho-Methyl Group: The methyl group at the ortho position to the boronic acid introduces steric hindrance. This can influence the rate of transmetalation and may require the use of bulky phosphine ligands on the palladium catalyst to promote efficient coupling.[7] The steric and electronic effects of ligands on the palladium center are crucial for overcoming the challenge of coupling sterically hindered partners.[8][9]

Exemplary Protocol: Synthesis of a Biaryl Compound

Materials:

-

This compound

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.2 eq) and 4-bromoanisole (1.0 eq) in a 3:1 mixture of toluene and ethanol.

-

Base Addition: Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-16 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Extraction: Separate the organic layer and wash with deionized water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-